molecular formula C6H5N5O2 B1462142 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid CAS No. 1177347-16-8

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1462142
CAS No.: 1177347-16-8
M. Wt: 179.14 g/mol
InChI Key: MLNCHKAEQNAJHY-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both triazole and pyrazole rings These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid typically involves the formation of the triazole and pyrazole rings through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole and pyrazole compounds .

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrazole derivatives, such as:

Uniqueness

What sets 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid apart is its unique combination of triazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c12-6(13)4-1-7-10-5(4)11-2-8-9-3-11/h1-3H,(H,7,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNCHKAEQNAJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid

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